molecular formula C17H11Cl2NO4 B3938690 N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3938690
M. Wt: 364.2 g/mol
InChI Key: RVFBUANFDIJGBW-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. The chemical formula of Diclofenac is C14H11Cl2NO2, and its molecular weight is 296.15 g/mol.

Mechanism of Action

N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the activity of platelets, which are responsible for blood clotting. N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of cardiovascular effects, including the reduction of blood pressure and the improvement of endothelial function.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It is commonly used to induce inflammation in animal models, and to test the efficacy of anti-inflammatory drugs. However, N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of limitations for lab experiments, including its potential toxicity to cells and its effects on the immune system.

Future Directions

There are a number of future directions for the study of N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of new formulations of N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide that can improve its bioavailability and reduce its side effects. Another potential direction is the study of N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in combination with other drugs, such as chemotherapy drugs, to improve their efficacy. Finally, the study of N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research.

Scientific Research Applications

N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of arthritis, menstrual cramps, and postoperative pain. N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4/c1-23-14-4-2-3-9-7-11(17(22)24-15(9)14)16(21)20-13-8-10(18)5-6-12(13)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFBUANFDIJGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.